molecular formula C14H16ClNO4 B2358932 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid CAS No. 1016703-61-9

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid

Cat. No. B2358932
CAS RN: 1016703-61-9
M. Wt: 297.74
InChI Key: HMRKEUYIAAVWCU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H16ClNO4 . It has a molecular weight of 297.74 . The IUPAC name for this compound is 1-(5-chloro-2-methoxybenzoyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is 1S/C14H16ClNO4/c1-20-12-3-2-10(15)8-11(12)13(17)16-6-4-9(5-7-16)14(18)19/h2-3,8-9H,4-7H2,1H3,(H,18,19) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Pharmacological Research

This compound is used as a pharmacological tool to investigate enzyme inhibition, particularly in the study of prolyl hydroxylase (PHD) inhibitors . PHD inhibitors have shown promise for the treatment of inflammation-induced anemia, and this compound’s role in such studies is crucial.

Organic Synthesis

In the field of organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules . Its reactivity and stability under various conditions make it valuable for constructing novel chemical entities.

Medicinal Chemistry

It can be explored for its medicinal properties, such as its potential use in drug design and discovery, especially in the development of new therapeutic agents targeting specific receptors or enzymes.

Each application area leverages the unique chemical structure of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid to explore different aspects of scientific research, demonstrating the compound’s versatility and importance in various fields of study. The compound’s CAS Number is 1016703-61-9 , and it has a molecular weight of 297.74 . It is typically available as a powder and requires careful handling as per its safety data sheet .

Safety and Hazards

The compound has been classified under the GHS07 category . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-20-12-3-2-10(15)8-11(12)13(17)16-6-4-9(5-7-16)14(18)19/h2-3,8-9H,4-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRKEUYIAAVWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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